molecular formula C18H15ClN2O2S2 B2887790 5-chloro-2-(3,4-dihydroquinolin-1(2H)-yl)-4-(phenylsulfonyl)thiazole CAS No. 326608-00-8

5-chloro-2-(3,4-dihydroquinolin-1(2H)-yl)-4-(phenylsulfonyl)thiazole

Cat. No. B2887790
M. Wt: 390.9
InChI Key: MWDPBHKACJNKAO-UHFFFAOYSA-N
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Description

“5-chloro-2-(3,4-dihydroquinolin-1(2H)-yl)-4-(phenylsulfonyl)thiazole” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. The thiazole ring is substituted with a chloro group, a phenylsulfonyl group, and a 3,4-dihydroquinolin-1(2H)-yl group.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the thiazole ring, followed by the introduction of the various substituents. However, without specific information or research papers, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole ring and the dihydroquinoline ring would contribute to the rigidity of the molecule, while the phenylsulfonyl group would add additional complexity.



Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The thiazole ring is known to participate in various chemical reactions, particularly those involving nucleophilic substitution. The chloro group could potentially be replaced by other groups in a substitution reaction.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its substituents. Some general predictions can be made based on its structure, such as its likely solubility in organic solvents and its potential to form crystals.


Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis and spectroscopic studies of thiazole and quinoline derivatives, highlighting methodologies for preparing these compounds under various conditions. For instance, studies have demonstrated the synthesis of hydrogenated thiazolo[2,3-a]isoquinolines and related compounds through reactions involving 3,4-dihydroisoquinoline derivatives, offering insights into their structural characteristics based on spectral data (Rozwadowska & Sulima, 2001). Similarly, the crystal structure of related thiadiazole compounds has been determined, providing foundational knowledge for understanding the structural aspects of such molecules (Malinovskii et al., 2000).

Antimicrobial and Antifungal Activities

Several studies have reported on the antimicrobial and antifungal properties of quinoline-thiazole hybrid compounds. Novel quinoline-pyrazoline-based coumarinyl thiazole derivatives have shown significant antimicrobial activity, suggesting their potential as antimicrobial agents (Ansari & Khan, 2017). Moreover, heterocycles derived from 5-(2-aminothiazol-4-yl)-8-hydroxyquinoline have been synthesized and evaluated for their antimicrobial activities, further emphasizing the therapeutic potential of these compounds (Abdel-Mohsen, 2003).

Anticancer and Cytotoxic Activities

The cytotoxic activities of novel sulfonamide derivatives, including those with thiazole and quinoline moieties, have been investigated, with some compounds showing promising potency against cancer cell lines. This research underscores the potential of these compounds in cancer therapy (Ghorab et al., 2015).

Antihyperglycemic Activities

Compounds incorporating tetrazoloquinoline and thiazolidinone structures have been synthesized and evaluated for their antihyperglycemic activities, revealing significant potential in managing hyperglycemia (Deshmukh et al., 2017).

Safety And Hazards

As with any chemical compound, handling “5-chloro-2-(3,4-dihydroquinolin-1(2H)-yl)-4-(phenylsulfonyl)thiazole” would require appropriate safety precautions. Without specific information, it’s difficult to provide a detailed safety and hazard analysis.


Future Directions

The study of complex organic compounds like “5-chloro-2-(3,4-dihydroquinolin-1(2H)-yl)-4-(phenylsulfonyl)thiazole” is a rich field with many potential future directions. These could include exploring its synthesis, studying its reactivity, investigating its potential biological activity, and more.


properties

IUPAC Name

4-(benzenesulfonyl)-5-chloro-2-(3,4-dihydro-2H-quinolin-1-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S2/c19-16-17(25(22,23)14-9-2-1-3-10-14)20-18(24-16)21-12-6-8-13-7-4-5-11-15(13)21/h1-5,7,9-11H,6,8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDPBHKACJNKAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=NC(=C(S3)Cl)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-(3,4-dihydroquinolin-1(2H)-yl)-4-(phenylsulfonyl)thiazole

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